Analytical and Synthetic Characterization of (5-(Piperazin-1-yl)benzofuran-2-yl)Methanol
Analytical and Synthetic Characterization of (5-(Piperazin-1-yl)benzofuran-2-yl)Methanol
Executive Summary: The Benzofuran-Piperazine Scaffold
In modern medicinal chemistry, the hybridization of benzofuran and piperazine pharmacophores has emerged as a privileged structural motif. As an Application Scientist overseeing structural elucidation and API (Active Pharmaceutical Ingredient) development, I have observed this specific scaffold utilized in the design of highly selective 1 [1], novel CDK2 type II inhibitors, and potent 2 [4].
The compound (5-(piperazin-1-yl)benzofuran-2-yl)methanol serves as a critical intermediate in these synthetic pipelines. Its precise analytical characterization—specifically the differentiation between its average molecular weight and monoisotopic exact mass—is foundational for downstream pharmacokinetic profiling, metabolite tracking, and structural validation.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In pharmaceutical development, distinguishing between average molecular weight and monoisotopic exact mass is a strict requirement.
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Average Molecular Weight (232.283 g/mol ): This value accounts for the natural isotopic abundance of the elements (e.g., Carbon-12 and Carbon-13). It is strictly used for macroscopic stoichiometric calculations during benchtop synthesis.
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Monoisotopic Exact Mass (232.121178 Da): This value is calculated using only the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the theoretical benchmark used in 3 [2] to unequivocally identify the molecule.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Computational Basis / Causality |
| Chemical Formula | C13H16N2O2 | Benzofuran core + Methanol group + Piperazine ring |
| Average Molecular Weight | 232.283 g/mol | C(12.011), H(1.008), N(14.007), O(15.999) |
| Monoisotopic Exact Mass | 232.121178 Da | 12C (12.0000), 1H (1.0078), 14N (14.0031), 16O (15.9949) |
| Protonated Mass[M+H]⁺ | 233.128454 Da | Addition of a proton (1.007276 Da) for ESI+ detection |
| Hydrogen Bond Donors | 2 | Piperazine (-NH), Methanol (-OH) |
| Hydrogen Bond Acceptors | 4 | Benzofuran (O), Methanol (O), Piperazine (2x N) |
High-Resolution Mass Spectrometry (HRMS) Workflow
To validate the structural integrity of synthesized (5-(piperazin-1-yl)benzofuran-2-yl)methanol, LC-HRMS is the gold standard. Unlike nominal mass instruments (e.g., single quadrupoles), HRMS platforms (Orbitrap or Q-TOF) provide sub-ppm mass accuracy. This high resolving power is mandatory for 4 [3] or biological matrix interferences during in vivo studies.
Self-Validating LC-HRMS Protocol
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, explicitly driving the equilibrium toward the protonated[M+H]⁺ state, maximizing signal intensity in positive Electrospray Ionization (ESI+).
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Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
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Causality: The hydrophobic C18 stationary phase effectively retains the aromatic benzofuran core, while the rapid gradient prevents peak broadening, ensuring high-resolution temporal separation.
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Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
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Causality: These parameters provide the exact thermal and electrical energy required for efficient droplet desolvation without inducing unintended thermal degradation of the methanol moiety.
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Mass Detection: Scan from m/z 100 to 1000 using an Orbitrap set to a resolving power of 100,000 (at m/z 200).
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Validation: The system is self-validating if the extracted ion chromatogram (EIC) yields a peak at exactly m/z 233.1284 with a mass error of less than ± 5 ppm.
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Figure 1: LC-HRMS analytical workflow for exact mass determination.
Synthetic Methodology
The construction of the benzofuran-piperazine architecture requires strict regiocontrol. Direct nucleophilic aromatic substitution on an unactivated benzofuran ring is thermodynamically unfavorable and prone to low yields. Therefore, a5 [5] is the industry standard for establishing the C-N bond at the 5-position.
Step-by-Step Synthetic Protocol
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Esterification: React 5-bromo-benzofuran-2-carboxylic acid with methanol in the presence of catalytic sulfuric acid at reflux for 4 hours.
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Causality: Protecting the carboxylic acid as a methyl ester prevents the acidic proton from quenching the palladium catalyst or interfering with the basic conditions of the subsequent amination step.
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Buchwald-Hartwig Amination: Combine methyl 5-bromo-benzofuran-2-carboxylate (1 eq), piperazine (1.5 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2 eq) in anhydrous toluene. Heat at 90°C under a nitrogen atmosphere for 12 hours.
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Causality: The palladium catalyst, supported by the bidentate BINAP ligand, forces the oxidative addition into the specific C-Br bond. The bulky ligand geometry facilitates the reductive elimination to form the C-N bond exclusively at the 5-position [5].
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Chemoselective Reduction: Dissolve the resulting methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate in anhydrous THF. Slowly add Borane-Tetrahydrofuran ( BH3 -THF) complex (2 eq) at 0°C. Stir at 25°C for 2 hours, then quench carefully with methanol.
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Causality: BH3 -THF is chosen over harsher reagents like LiAlH4 because it acts as a chemoselective reducing agent. It efficiently reduces the ester to the primary alcohol (the 2-methanol group) without over-reducing the aromatic benzofuran double bonds or cleaving the piperazine ring [1].
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Figure 2: Proposed synthetic route for (5-(piperazin-1-yl)benzofuran-2-yl)methanol.
References
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Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Office of Scientific and Technical Information (OSTI).1
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High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.3
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Quantitative High Resolution Mass Spectrometry Coming of Age. Bioanalysis Zone.4
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Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. MDPI.2
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Transition-Metal Catalyzed Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München.5
